molecular formula C14H20FNO2S B14520899 S-{[2-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate CAS No. 62466-45-9

S-{[2-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate

Cat. No.: B14520899
CAS No.: 62466-45-9
M. Wt: 285.38 g/mol
InChI Key: BRCLBIXMGPYSNC-UHFFFAOYSA-N
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Description

S-{[2-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate is a chemical compound with the molecular formula C14H20FNO2S It is known for its unique structure, which includes a fluoroethoxy group attached to a phenyl ring, and a diethylcarbamothioate moiety

Preparation Methods

The synthesis of S-{[2-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate typically involves several steps. One common method includes the reaction of 2-(2-fluoroethoxy)benzyl chloride with diethylcarbamothioic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

S-{[2-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate undergoes various chemical reactions, including:

Scientific Research Applications

S-{[2-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of S-{[2-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate involves its interaction with specific molecular targets. The fluoroethoxy group enhances its ability to penetrate biological membranes, while the diethylcarbamothioate moiety interacts with enzymes or receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to various biological effects .

Comparison with Similar Compounds

S-{[2-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate can be compared with similar compounds such as:

Properties

CAS No.

62466-45-9

Molecular Formula

C14H20FNO2S

Molecular Weight

285.38 g/mol

IUPAC Name

S-[[2-(2-fluoroethoxy)phenyl]methyl] N,N-diethylcarbamothioate

InChI

InChI=1S/C14H20FNO2S/c1-3-16(4-2)14(17)19-11-12-7-5-6-8-13(12)18-10-9-15/h5-8H,3-4,9-11H2,1-2H3

InChI Key

BRCLBIXMGPYSNC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)SCC1=CC=CC=C1OCCF

Origin of Product

United States

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